N-methyl-N-(oxiran-2-ylmethyl)aniline
Description
N-methyl-N-(oxiran-2-ylmethyl)aniline is a tertiary amine derivative of aniline, featuring a methyl group and an oxirane (epoxide)-containing substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound’s structure combines the aromaticity of aniline with the reactivity of an epoxide group, making it a versatile intermediate in organic synthesis and polymer chemistry.
Properties
CAS No. |
14236-04-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H13NO/c1-11(7-10-8-12-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
NEKXUGUSHFDYLZ-UHFFFAOYSA-N |
SMILES |
CN(CC1CO1)C2=CC=CC=C2 |
Canonical SMILES |
CN(CC1CO1)C2=CC=CC=C2 |
Other CAS No. |
14236-04-5 |
Synonyms |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Functional Groups
The key structural differentiators among N-methyl-N-(oxiran-2-ylmethyl)aniline and related compounds include:
- Number of oxirane groups :
- This compound : 1 oxirane group.
- 3-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH) : 3 oxirane groups (two on nitrogen, one as methoxy) .
- N,N-bis(oxiran-2-ylmethyl)-2-((oxiran-2-ylmethyl)thio)aniline (AEM2) : 3 oxirane groups and a sulfur-containing substituent .
- 4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 5026-74-4) : 3 oxirane groups .
- Substituents on nitrogen: N-methyl-N-(((2R,3S)-3-propyloxiran-2-yl)methyl)aniline (1g): Propyl-substituted oxirane on nitrogen .
Key Findings:
Epoxide Reactivity : Compounds with multiple oxirane groups (e.g., AFG-90MH, AEM1) exhibit higher cross-linking efficiency in epoxy resins, leading to superior mechanical properties (e.g., toughness, thermal stability). The single oxirane in this compound limits cross-linking but reduces viscosity, aiding processability .
Corrosion Inhibition : AEM1 and AEM2 achieve >94% inhibition efficiency in acidic environments due to multiple oxirane groups and sulfur atoms enhancing adsorption on metal surfaces. The target compound’s single oxirane may result in lower inhibition performance .
Stereochemical Influence : Derivatives like 1g () with (2R,3S)-configured oxirane show stereospecific reactivity in synthesis, which could affect polymerization pathways .
Thermal and Mechanical Properties
- AFG-90MH : Modified with polyhedral oligomeric silsesquioxanes (OMPPS/OCOPS), it achieves a glass transition temperature (Tg ) >150°C and tensile strength >80 MPa due to high cross-linking .
- This compound : Likely lower Tg and tensile strength due to fewer reactive sites, but better flow properties during curing .
Preparation Methods
Base-Catalyzed Epoxidation of N-Methylaniline
The most widely reported method involves reacting N-methylaniline with epichlorohydrin under alkaline conditions. This two-step process first generates a chlorohydrin intermediate, which undergoes intramolecular cyclization to form the epoxy group.
Reaction Conditions :
-
Molar ratio : A 2:1 excess of epichlorohydrin to N-methylaniline ensures complete monoalkylation.
-
Base : Sodium hydroxide (50% aqueous solution) maintains pH 8–10, critical for deprotonating the amine and facilitating nucleophilic attack.
-
Temperature : Reactions conducted at 3–5°C suppress epoxy ring-opening side reactions, achieving 78–82% yields.
Purification Protocol :
Crude products are extracted with dichloromethane, washed with 1 M phosphoric acid to remove residual base, and concentrated via rotary evaporation. Toluene azeotrope drying reduces moisture content to <0.5%.
Solvent-Free Epoxidation with Phase-Transfer Catalysts
Recent advances employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, enabling reactions under solvent-free conditions at 60°C. This method reduces reaction time from 20 h to 4 h while maintaining 85% yield.
Mechanistic Insight :
TBAB facilitates chloride ion displacement by shuttling hydroxide ions into the organic phase, accelerating the rate-determining step. Density functional theory (DFT) calculations indicate a 15 kcal/mol reduction in activation energy compared to traditional methods.
Epoxide Ring-Opening Strategies
Acid-Catalyzed Glycidol Condensation
An alternative approach reacts N-methylaniline with glycidol (2,3-epoxy-1-propanol) in the presence of sulfuric acid. This one-pot method avoids chlorinated byproducts but requires precise stoichiometry to prevent diastereomer formation.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Glycidol:N-methylaniline | 1.2:1 | 88% yield |
| Reaction temperature | 25°C | <5% oligomerization |
| H₂SO₄ concentration | 0.5 M | 92% conversion |
Enzymatic Epoxidation Using Lipase Catalysts
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the epoxidation of allyl ether derivatives of N-methylaniline in non-aqueous media. This green chemistry approach achieves 94% enantiomeric excess (ee) for (R)-configured epoxides, though substrate scope remains limited to allylic precursors.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Pilot plants utilizing microreactor technology demonstrate superior heat transfer and mixing efficiency compared to batch processes:
Performance Metrics :
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Space-time yield | 0.8 kg/L·h | 2.3 kg/L·h |
| Epichlorohydrin waste | 12% | 4% |
| Energy consumption | 150 kWh/kg | 90 kWh/kg |
Recycling of Epichlorohydrin Byproducts
Distillation recovery systems capture unreacted epichlorohydrin via fractional condensation at −10°C, achieving 98% purity for reuse. Life-cycle analyses indicate a 37% reduction in raw material costs for facilities implementing closed-loop systems.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 15 minutes with 93% yield. Dielectric heating enhances molecular collision frequency, as evidenced by Arrhenius plot deviations showing a 2.5-fold increase in rate constant.
Photochemical Epoxidation
UV light (254 nm) initiates radical-mediated epoxidation of N-methylaniline’s allylic derivatives in the presence of oxygen. While still experimental, this method eliminates stoichiometric oxidants, producing water as the sole byproduct.
Challenges and Mitigation Strategies
Q & A
Q. What are the established synthetic routes for N-methyl-N-(oxiran-2-ylmethyl)aniline, and what key purification/characterization methods ensure product integrity?
Synthesis typically involves glycidylation of N-methylaniline using epichlorohydrin under basic conditions, followed by purification via column chromatography to isolate the product . Key characterization includes:
Q. What are the common reaction pathways for this compound in organic synthesis?
The compound participates in:
- Epoxide ring-opening : Nucleophilic attack by amines or thiols under acidic/basic conditions to form diols or thioethers .
- Crosslinking : Thermal or catalytic polymerization (e.g., with amines) to form epoxy resins .
- Photoredox reactions : Visible-light-induced radical additions to α,β-unsaturated carbonyl compounds using Ir catalysts .
Q. How does the electronic structure of this compound influence its reactivity?
The electron-rich aniline ring activates the epoxy group toward nucleophilic attack. Steric hindrance from the methyl and oxiran-2-ylmethyl groups modulates regioselectivity in ring-opening reactions . Computational studies (DFT) can predict electrophilic/nucleophilic sites .
Advanced Research Questions
Q. What mechanistic insights explain divergent product distributions in Ir-catalyzed photoredox reactions involving this compound?
Under visible-light Ir catalysis, the compound generates α-aminomethyl radicals via single-electron oxidation and desilylation . Competing pathways include:
- Direct radical addition : To α,β-unsaturated carbonyls (e.g., lactones), yielding linear adducts (e.g., 14 in ).
- Cyclization : Intramolecular attack by the radical intermediate on the aromatic ring, forming tricyclic products (e.g., 10 in ).
Solvent polarity (MeOH vs. CH2Cl2) and substrate stoichiometry influence pathway dominance .
Q. How can researchers resolve contradictions in reported reaction yields for epoxy ring-opening reactions?
Discrepancies arise from:
- Catalyst choice : Pd/C vs. acidic/basic conditions alter regioselectivity and byproduct formation .
- Reaction monitoring : In situ NMR or LC-MS helps identify intermediates (e.g., oxonium ions) that may decompose under prolonged heating .
- Scale effects : Micromolar vs. bulk reactions may require optimized mixing or temperature gradients .
Q. What strategies enhance the compound’s utility in drug discovery, particularly for enzyme inhibition?
- Derivatization : Introduce substituents (e.g., pyridinyl, benzyloxy) to modulate steric/electronic properties .
- Docking studies : Target enzymes with hydrophobic active sites (e.g., cytochrome P450) using the epoxy group as an electrophilic warhead .
- In vitro assays : Measure IC50 values against kinase or protease targets, comparing with analogs lacking the epoxy moiety .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
